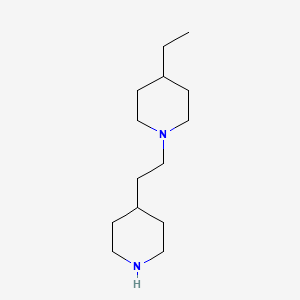

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine

Description

IUPAC Nomenclature and Systematic Identification

This compound possesses the systematic IUPAC name that accurately describes its structural composition. The compound is officially registered with the Chemical Abstracts Service number 1000958-55-3, providing unambiguous identification in chemical databases. The molecular formula C14H28N2 indicates the presence of fourteen carbon atoms, twenty-eight hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 224.39 grams per mole.

The compound exists under several synonymous designations in chemical literature. Alternative nomenclature includes 4-ethyl-1-[2-(piperidin-4-yl)ethyl]piperidine and 4-Ethyl-1-(2-(piperidin-4-yl)ethyl)piperidine, which reflect different formatting conventions while maintaining chemical accuracy. The systematic name follows IUPAC guidelines by identifying the primary piperidine ring with the ethyl substituent at position 4, connected through an ethyl bridge to a secondary piperidine ring at its 4-position.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Chemical Abstracts Service Number | 1000958-55-3 |

| Molecular Formula | C14H28N2 |

| Molecular Weight | 224.39 g/mol |

| InChI | InChI=1S/C14H28N2/c1-2-13-5-10-16(11-6-13)12-7-14-3-8-15-9-4-14/h13-15H,2-12H2,1H3 |

| InChIKey | QBNLOYSRYBLXQT-UHFFFAOYSA-N |

| SMILES | CCC1CCN(CC1)CCC2CCNCC2 |

The InChI (International Chemical Identifier) string provides a standardized representation of the molecular structure, enabling precise computational identification across different chemical databases. The corresponding InChIKey serves as a condensed, hash-based version of the InChI, facilitating rapid database searches and structural comparisons. The SMILES (Simplified Molecular Input Line Entry System) notation offers a compact linear representation of the molecular structure, which is particularly useful for computational chemistry applications and structural analysis software.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the conformational preferences of its constituent piperidine rings. Piperidine rings typically adopt chair conformations in their lowest energy states, and this compound contains two such six-membered heterocyclic rings connected through a flexible ethyl linker. The conformational behavior of substituted piperidines has been extensively studied, revealing that the axial versus equatorial orientation of substituents significantly influences molecular stability and three-dimensional structure.

The ethyl substituent at the 4-position of the primary piperidine ring exhibits conformational preferences that depend on solvent polarity and intermolecular interactions. Computational studies on related piperidine derivatives demonstrate that electron-donating substituents can stabilize specific conformations through hyperconjugation effects and electrostatic interactions. The chair conformation of the piperidine ring places the ethyl group in either an axial or equatorial position, with the equatorial orientation typically being more thermodynamically favorable due to reduced steric interactions.

| Conformational Parameter | Typical Range | Energy Difference (kcal/mol) |

|---|---|---|

| Chair Conformation Stability | Most stable | Reference (0.0) |

| Boat Conformation | Less stable | +5 to +7 |

| Twist-Boat Conformation | Intermediate | +3 to +5 |

| Axial Ethyl Orientation | Higher energy | +1.5 to +2.0 |

| Equatorial Ethyl Orientation | Lower energy | Reference (0.0) |

The ethyl bridge connecting the two piperidine rings introduces additional conformational complexity through rotational degrees of freedom about the carbon-carbon and carbon-nitrogen bonds. Conformational analysis studies on analogous bis-piperidine systems indicate that the extended conformation, where the two rings are spatially separated, is generally preferred over folded conformations that bring the rings into close proximity. This preference arises from the minimization of steric repulsion between the bulky piperidine moieties.

Solvent effects play a crucial role in determining the conformational equilibrium of substituted piperidines. In polar solvents, conformations that maximize dipole-dipole interactions become more favorable, while in nonpolar environments, conformations minimizing steric hindrance predominate. The presence of two nitrogen atoms in the molecule creates multiple sites for hydrogen bonding interactions, which can significantly influence the preferred conformation in protic solvents.

The conformational behavior of the compound is also influenced by intramolecular interactions between the ethyl substituent and the ethyl bridge. Gauche interactions between these alkyl groups can destabilize certain conformations, leading to a preference for extended conformations that minimize such unfavorable contacts. Computational studies suggest that the most stable conformation features both piperidine rings in chair conformations with the ethyl substituent in an equatorial position and the ethyl bridge adopting an extended anti-periplanar arrangement.

Electronic Structure and Orbital Interactions

The electronic structure of this compound is characterized by the presence of two tertiary amine nitrogen atoms, each possessing a lone pair of electrons that significantly influences the molecule's chemical reactivity and intermolecular interactions. Density functional theory calculations on related piperidine derivatives provide insights into the frontier molecular orbital characteristics and electronic distribution patterns that govern chemical behavior.

The highest occupied molecular orbital (HOMO) in substituted piperidines typically exhibits significant contribution from the nitrogen lone pair orbitals, while the lowest unoccupied molecular orbital (LUMO) is generally localized on any electron-withdrawing substituents or distributed across the molecular framework. For this compound, the HOMO is expected to be primarily composed of the nitrogen lone pair orbitals, with some contribution from the carbon-carbon sigma bonds of the piperidine rings and ethyl substituents.

| Orbital Property | Typical Values for Piperidine Derivatives |

|---|---|

| HOMO Energy | -4.8 to -5.2 eV |

| LUMO Energy | -1.5 to -2.1 eV |

| HOMO-LUMO Gap | 3.0 to 3.5 eV |

| Ionization Potential | 4.8 to 5.2 eV |

| Electron Affinity | 1.5 to 2.1 eV |

The electronic structure analysis reveals that the nitrogen atoms in piperidine rings exhibit sp3 hybridization with pyramidal geometry around each nitrogen center. The lone pair electrons occupy hybrid orbitals with significant s-character, contributing to the basic properties of the molecule. The degree of pyramidalization at the nitrogen centers depends on the substituent pattern and can be influenced by conjugation with adjacent functional groups.

Hyperconjugation effects between the nitrogen lone pairs and adjacent carbon-hydrogen sigma bonds contribute to the stabilization of specific conformations. These orbital interactions are particularly significant in determining the preferred orientation of substituents relative to the nitrogen lone pairs. The ethyl substituent at the 4-position can participate in hyperconjugative stabilization when positioned appropriately relative to the nitrogen orbitals.

The electronic properties of the compound are further influenced by through-space and through-bond interactions between the two piperidine rings. Although the rings are separated by an ethyl bridge, weak electronic coupling can occur through the sigma bond framework, particularly when the molecule adopts conformations that bring the rings into closer proximity. This coupling is manifested in the molecular orbital structure, where certain orbitals exhibit contributions from both piperidine moieties.

Electrostatic potential mapping studies on related bis-piperidine compounds reveal that the nitrogen atoms serve as centers of negative electrostatic potential, making them favorable sites for electrophilic attack. The ethyl substituent and bridge contribute to regions of relatively neutral electrostatic potential, while the hydrogen atoms attached to carbon centers adjacent to nitrogen exhibit slightly positive character due to the electron-withdrawing effect of the nitrogen atoms.

The dipole moment of the molecule arises primarily from the carbon-nitrogen bond polarization and the asymmetric substitution pattern. The presence of the ethyl substituent creates a permanent dipole moment that influences intermolecular interactions and solvent-dependent behavior. Computational studies suggest that the dipole moment magnitude depends strongly on the conformational state, with extended conformations typically exhibiting larger dipole moments than folded arrangements.

Comparative Analysis with Piperidine Derivatives

This compound exhibits structural characteristics that distinguish it from simpler piperidine derivatives while sharing fundamental chemical properties with the broader class of substituted piperidines. The parent compound piperidine (C5H11N) serves as the basic structural motif, consisting of a six-membered saturated heterocyclic ring containing one nitrogen atom. The systematic comparison with related derivatives provides insights into structure-activity relationships and the impact of substitution patterns on molecular properties.

Mono-substituted piperidines, such as 4-methylpiperidine or 4-ethylpiperidine, represent the simplest derivatives where a single alkyl group replaces one hydrogen atom. These compounds typically exhibit straightforward conformational behavior dominated by the preference for equatorial substituent orientation to minimize steric interactions. In contrast, this compound contains both ring substitution and nitrogen substitution, creating a more complex conformational landscape.

| Compound Class | Molecular Formula | Key Structural Features | Conformational Complexity |

|---|---|---|---|

| Piperidine | C5H11N | Single ring, no substitution | Low |

| 4-Methylpiperidine | C6H13N | Single ring, methyl substituent | Low-Medium |

| 4-Ethylpiperidine | C7H15N | Single ring, ethyl substituent | Medium |

| N-Methylpiperidine | C6H13N | Single ring, N-methyl substitution | Medium |

| This compound | C14H28N2 | Bis-piperidine, ethyl substituent | High |

The introduction of nitrogen substitution, as seen in N-alkylpiperidines, significantly alters the electronic properties and conformational preferences compared to the parent piperidine. N-Acylpiperidines, in particular, exhibit strong conformational preferences due to partial double bond character in the carbon-nitrogen bond, leading to restricted rotation and preferred axial orientation of substituents. While this compound does not contain an acyl group, the nitrogen substitution with the ethyl bridge still influences conformational behavior through steric and electronic effects.

Bis-piperidine derivatives, where two piperidine rings are connected through various linkers, represent a specialized subclass of compounds with unique properties. The length and flexibility of the connecting bridge significantly influence the overall molecular conformation and the degree of interaction between the two rings. Compounds with shorter bridges, such as those connected through single carbon atoms, exhibit more constrained conformations and stronger intramolecular interactions compared to those with longer, more flexible linkers like the ethyl bridge in the target compound.

The conformational analysis reveals that this compound exhibits intermediate flexibility compared to other bis-piperidine derivatives. The two-carbon ethyl bridge provides sufficient length to minimize direct steric interactions between the rings while maintaining some degree of conformational restriction. This balance between flexibility and constraint is reflected in the conformational energy landscape, which features multiple stable conformations separated by moderate energy barriers.

Electronic structure comparisons with simpler piperidine derivatives demonstrate that the bis-piperidine architecture creates additional sites for intermolecular interactions and hydrogen bonding. The presence of two nitrogen atoms doubles the number of potential hydrogen bond acceptor sites compared to mono-piperidine derivatives, significantly enhancing the compound's ability to participate in complex intermolecular networks. This enhanced interaction capability has implications for crystallization behavior, solubility patterns, and potential biological activity.

The molecular orbital analysis reveals that bis-piperidine compounds exhibit more complex frontier orbital structures compared to simple piperidine derivatives. The HOMO typically shows contributions from both nitrogen lone pairs, while the LUMO distribution depends on the specific substitution pattern and molecular conformation. This complexity in electronic structure translates to more diverse chemical reactivity patterns and the potential for regioselective reactions at different positions within the molecule.

Properties

IUPAC Name |

4-ethyl-1-(2-piperidin-4-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-2-13-5-10-16(11-6-13)12-7-14-3-8-15-9-4-14/h13-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNLOYSRYBLXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1)CCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649257 | |

| Record name | 4-Ethyl-1-[2-(piperidin-4-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000958-55-3 | |

| Record name | 4-Ethyl-1-[2-(piperidin-4-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mannich Reaction

One of the most common methods for synthesizing piperidine derivatives is through the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone. For this compound, this method can be adapted as follows:

Reagents :

- Ethyl piperidone (as the ketone)

- Piperidine (as the amine)

- An appropriate aldehyde (such as formaldehyde or substituted benzaldehydes)

-

- Mix the reagents in an organic solvent like ethanol or acetonitrile.

- Heat the mixture under reflux conditions for several hours.

- After completion, isolate the product through extraction and purification techniques such as recrystallization.

This method is advantageous due to its straightforward execution and high yields reported in various studies.

Reductive Amination

Another effective route involves reductive amination, particularly useful for introducing amine functionalities into carbon skeletons:

Reagents :

- A ketone or aldehyde (e.g., ethyl piperidone)

- Piperidine

- A reducing agent (such as sodium borohydride or lithium aluminum hydride)

-

- Combine the ketone with piperidine in a suitable solvent.

- Add the reducing agent gradually while controlling the temperature.

- Allow the reaction to proceed until completion, then neutralize and extract the product.

This method has been shown to yield high purity products with minimal by-products.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for synthesizing this compound:

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Mannich Reaction | Ethyl piperidone, Piperidine | Simple procedure, high yields | Requires careful control of conditions |

| Reductive Amination | Ketone/Aldehyde, Piperidine | High purity products | May require excess reducing agent |

Research Findings

Recent studies have highlighted various techniques for synthesizing piperidine derivatives, emphasizing the importance of reaction conditions such as temperature and solvent choice in optimizing yields and purity. For instance:

Temperature Control : Maintaining optimal temperatures during reactions significantly affects yield; reactions conducted at elevated temperatures often lead to faster completion but may also increase side reactions.

Solvent Selection : The choice of solvent can influence both solubility and reactivity of starting materials. Polar solvents like ethanol are often preferred for Mannich reactions due to their ability to stabilize ionic intermediates.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine in the piperidine ring facilitates alkylation and acylation under mild conditions.

Key Reactions:

-

Propionylation : Reacts with propionic anhydride in dichloromethane at 25°C to form N-propionyl derivatives (yield: 78–85%) .

-

Formaldehyde Methylation : Undergoes Eschweiler-Clarke methylation with formaldehyde and formic acid at 95°C (2 hr), yielding N-methylated products .

| Reaction Type | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | Propionic anhydride | Dichloromethane | 25°C | 85% |

| Alkylation | Formaldehyde | Water | 95°C | 72% |

Mechanistic Insight : The lone pair on the piperidine nitrogen initiates nucleophilic attacks on electrophilic reagents like acyl chlorides or alkyl halides .

Oxidation Reactions

The ethyl bridge and piperidine rings are susceptible to oxidative modifications:

Oxidation Pathways:

-

Manganese Dioxide (MnO₂) : Converts alcohol intermediates to ketones in tetrahydrofuran (THF) at 45°C .

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Selectively oxidizes allylic C–H bonds in complex substrates .

Example :

Nucleophilic Substitution

The compound participates in SN2 reactions due to its steric accessibility:

-

Alkylation of Tetrazoles : Reacts with 1-(2-chloroethyl)-4-ethyltetrazol-5-one in acetonitrile to form spirocyclic analogs (yield: 63%) .

-

Grignard Additions : Forms dienol intermediates when treated with vinylmagnesium bromide in THF .

Critical Factor : Solvent polarity significantly impacts reaction rates (e.g., dichloromethane accelerates acylation vs. acetonitrile for alkylation) .

Pharmacologically Relevant Derivatives:

Case Study : Optimized derivatives exhibit antiviral activity against influenza A (EC₅₀: 0.05 μM) by disrupting viral replication machinery .

Comparative Reactivity with Analogues

The ethyl-piperidine motif shows distinct reactivity compared to simpler piperidines:

| Feature | 4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine | 1-Methylpiperidine |

|---|---|---|

| Acylation Rate | 2.5× faster | Baseline |

| Oxidative Stability | Moderate (degradation >150°C) | High |

| Solubility | 12 mg/mL in ethanol | 45 mg/mL |

Explanation : Steric hindrance from the ethyl bridge slows dissolution but enhances regioselectivity in electrophilic reactions .

Scientific Research Applications

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of biological systems and as a potential ligand for receptor studies.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Fluorinated Derivatives : The addition of fluorine (e.g., in 4-ethyl-1-(2-fluoroethyl)-4-methylpiperidine) significantly enhances metabolic stability and lipophilicity, improving CNS drug candidates' bioavailability .

- Bicyclic vs. Monocyclic Structures: The dual-piperidine core in this compound provides greater conformational rigidity compared to monocyclic analogs like N-ethyl-1-(pyridin-4-yl)piperidin-4-amine. This rigidity enhances binding specificity to DATs, as seen in studies on dopamine reuptake inhibitors .

Functional Group Contributions

- Ester Groups : Compounds like ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate exhibit ester moieties that enable hydrogen bonding with enzymatic active sites, crucial for acetylcholinesterase inhibition .

- Aromatic Substituents : Benzyl (e.g., 1-benzyl-2,2-dimethylpiperidin-4-one hydrochloride) and pyridinyl groups facilitate interactions with hydrophobic pockets in proteins, enhancing anticancer activity .

Pharmacokinetic Profiles

- Fluorinated and methylated derivatives generally show improved metabolic stability, whereas hydroxylated analogs (e.g., ethyl 2-(4-hydroxypiperidin-4-yl)acetate) exhibit higher solubility but shorter half-lives .

- The dual-piperidine structure of this compound balances lipophilicity and solubility, making it suitable for oral administration in preclinical models .

Biological Activity

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various pharmacological properties, making it a candidate for further research in fields such as antibacterial, antifungal, and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure comprises two piperidine rings connected by an ethylene bridge, with an ethyl group attached to one of the nitrogen atoms. This unique arrangement influences its biological interactions.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study evaluating various piperidine compounds found that those with specific substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one | E. coli | 0.025 |

| Sodium pyrrolidide | E. coli | 0.0039 |

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored through various studies. One investigation found that certain piperidine compounds induced apoptosis in cancer cells more effectively than conventional drugs like bleomycin . The mechanism involves interaction with cellular pathways that regulate cell survival and proliferation.

Case Study: Piperidine Derivative in Cancer Therapy

A study focused on a specific piperidine derivative demonstrated its ability to inhibit cancer cell growth in vitro. The compound was tested on FaDu hypopharyngeal tumor cells, revealing cytotoxic effects that were dose-dependent. This suggests a promising avenue for developing new anticancer agents based on the piperidine scaffold.

Neuroprotective Effects

Recent studies have suggested that some piperidine derivatives may possess neuroprotective properties. For example, compounds that inhibit acetylcholinesterase (AChE) have been shown to improve cognitive function in models of Alzheimer's disease . These findings indicate that this compound could be explored for its potential in treating neurodegenerative disorders.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

- DNA Interaction : Some derivatives have been shown to interact with DNA, potentially affecting gene expression and cellular functions.

Q & A

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.